molecular formula C11H14ClNO3 B13551834 Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B13551834
M. Wt: 243.68 g/mol
InChI Key: BPJQKEYAFMJRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach involves the use of dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate, which undergoes cleavage of the oxazolyl moiety to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve the use of alkyl halides and nucleophiles under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline derivatives, while reduction reactions may produce tetrahydroisoquinoline derivatives with varying degrees of saturation .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to the presence of the hydroxyl group at the 7-position and the carboxylate ester at the 3-position. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10;/h2-4,10,12-13H,5-6H2,1H3;1H

InChI Key

BPJQKEYAFMJRCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)O.Cl

Origin of Product

United States

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